molecular formula C15H14N4 B13305866 4-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline

4-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline

Cat. No.: B13305866
M. Wt: 250.30 g/mol
InChI Key: XZTCSGJISITQAX-UHFFFAOYSA-N
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Description

4-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline typically involves the reaction of benzyl azide with aniline derivatives under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditionsThe reaction conditions usually involve the use of copper sulfate pentahydrate and sodium ascorbate in a mixture of dimethylformamide (DMF) and water .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the CuAAC reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazoles, N-oxides, and reduced triazole derivatives.

Mechanism of Action

The mechanism of action of 4-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline involves its interaction with specific molecular targets. In antimicrobial applications, the compound binds to bacterial enzymes, disrupting their function and leading to cell death. In anticancer applications, it inhibits tubulin polymerization, preventing cell division and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Benzyl-1H-1,2,4-triazol-3-YL)aniline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a ligand in coordination chemistry and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C15H14N4

Molecular Weight

250.30 g/mol

IUPAC Name

4-(1-benzyl-1,2,4-triazol-3-yl)aniline

InChI

InChI=1S/C15H14N4/c16-14-8-6-13(7-9-14)15-17-11-19(18-15)10-12-4-2-1-3-5-12/h1-9,11H,10,16H2

InChI Key

XZTCSGJISITQAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=N2)C3=CC=C(C=C3)N

Origin of Product

United States

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